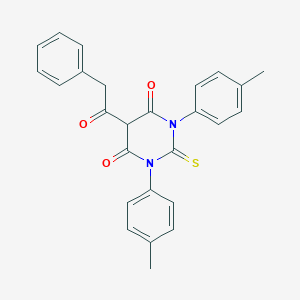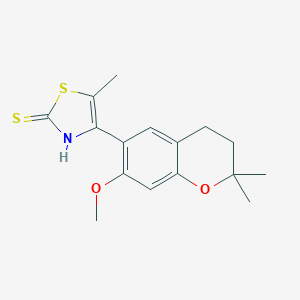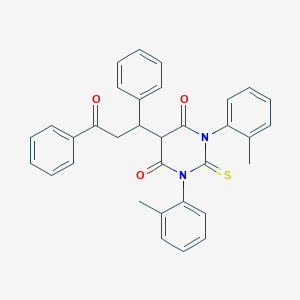
N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide, also known as BSI-201, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BSI-201 belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which are used in cancer treatment.
Wirkmechanismus
The mechanism of action of N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide involves the inhibition of PARP enzymes. PARP enzymes are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and Physiological Effects
N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide has been shown to have a range of biochemical and physiological effects. In addition to its role in inhibiting PARP, N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide is its potential to enhance the effectiveness of chemotherapy and radiation therapy. This makes it a promising candidate for combination therapy in cancer treatment. However, one limitation of N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide is its potential toxicity. In preclinical studies, N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide has been shown to cause bone marrow suppression, which can lead to decreased white blood cell counts and increased susceptibility to infection.
Zukünftige Richtungen
There are several future directions for research on N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide. One area of interest is the development of more potent PARP inhibitors with improved selectivity and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which would allow for more personalized cancer treatment. Additionally, there is interest in exploring the use of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response.
Synthesemethoden
N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide is synthesized through a multistep process that involves the reaction of 2,5-dimethoxyaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide.
Wissenschaftliche Forschungsanwendungen
N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of breast, ovarian, and pancreatic cancer. N'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
Eigenschaften
Molekularformel |
C16H15F3N2O4S |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
N//'-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C16H15F3N2O4S/c1-24-11-8-9-14(25-2)13(10-11)20-15(16(17,18)19)21-26(22,23)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,21) |
InChI-Schlüssel |
MTTSUBMKHXGEQA-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)


![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)

![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)


![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)